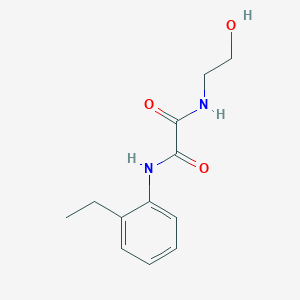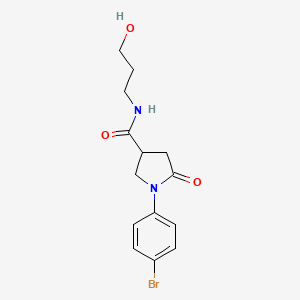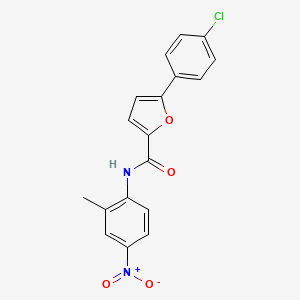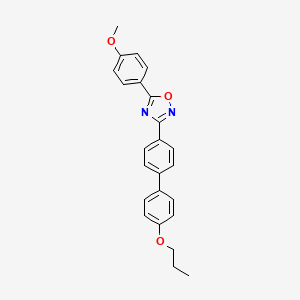![molecular formula C22H28N2O2 B4967050 N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, also known as NMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. NMPB is a selective antagonist of the nociceptin receptor, which is involved in pain perception and addiction. In
科学研究应用
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use in pain research, as N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have analgesic effects in animal models. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been studied for its potential use in addiction research, as the nociceptin receptor has been implicated in addiction pathways.
作用机制
N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is a selective antagonist of the nociceptin receptor, which is a G protein-coupled receptor that is involved in pain perception and addiction. By blocking the nociceptin receptor, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception and potentially modulate addiction pathways.
Biochemical and physiological effects:
Studies have shown that N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide can reduce pain perception in animal models, and may have potential as a treatment for chronic pain. N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. However, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide.
实验室实验的优点和局限性
One advantage of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its selectivity for the nociceptin receptor, which allows for targeted manipulation of pain and addiction pathways. Additionally, N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been shown to have low toxicity and few side effects in animal models. However, one limitation of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. One area of focus could be on developing more water-soluble formulations of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide to improve its administration in experimental settings. Another potential direction could be on exploring the potential use of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide in the treatment of addiction, as it has shown promise in reducing drug-seeking behavior in animal models. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide, and its potential as a treatment for chronic pain and other conditions.
合成方法
The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)propylamine with 2-phenylethyl bromide to form 3-(2-phenylethyl)-4-morpholinylpropylamine. This compound is then reacted with benzoyl chloride to form N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide. The synthesis of N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide has been optimized to produce high yields and purity.
属性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-22(23-13-6-14-24-15-17-26-18-16-24)21-10-5-4-9-20(21)12-11-19-7-2-1-3-8-19/h1-5,7-10H,6,11-18H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSLVUWHVYOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-2-(2-phenylethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B4966975.png)


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)
![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)


![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)
![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
